molecular formula C14H15NO B1292202 4-[2-(4-Aminophenyl)ethyl]phenol CAS No. 33384-05-3

4-[2-(4-Aminophenyl)ethyl]phenol

Cat. No.: B1292202
CAS No.: 33384-05-3
M. Wt: 213.27 g/mol
InChI Key: OQZQKSRWJGTVKG-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)ethyl]phenol is an organic compound with the molecular formula C14H15NO. It is characterized by the presence of an aminophenyl group attached to an ethylphenol structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-[2-(4-Aminophenyl)ethyl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe in bioimaging.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“4-[2-(4-Aminophenyl)ethyl]phenol” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Aminophenyl)ethyl]phenol typically involves the following steps:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrophenol.

    Reduction of Nitrophenol: The nitrophenol is then reduced to aminophenol using reducing agents such as iron powder and hydrochloric acid.

    Alkylation: The aminophenol undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group, forming the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenolic and aminophenyl groups can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, sulfonic acids, and nitrating agents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized phenolic and aminophenyl compounds.

Mechanism of Action

The mechanism of action of 4-[2-(4-Aminophenyl)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The phenolic group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

    4-(2-Aminoethyl)aniline: This compound has a similar structure but lacks the phenolic group.

    4-(2-Aminoethyl)-2-methoxyphenol: This compound has a methoxy group instead of a hydroxyl group.

Uniqueness: 4-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both the aminophenyl and phenolic groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

4-[2-(4-aminophenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZQKSRWJGTVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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